Dichloro(m-trifluoromethylphenyl)arsine
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Overview
Description
Dichloro-[3-(trifluoromethyl)phenyl]arsane is an organoarsenic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-[3-(trifluoromethyl)phenyl]arsane typically involves the reaction of arsenic trichloride with 3-(trifluoromethyl)phenyl magnesium bromide. This reaction is carried out under anhydrous conditions to prevent hydrolysis of the arsenic compound. The reaction proceeds as follows:
AsCl3+C6H4(CF3)MgBr→C6H4(CF3)AsCl2+MgBrCl
Industrial Production Methods
Industrial production of dichloro-[3-(trifluoromethyl)phenyl]arsane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloro-[3-(trifluoromethyl)phenyl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert it to arsenic(III) or arsenic(I) compounds.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Arsenic(V) oxides or oxychlorides.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various substituted arsenic compounds depending on the nucleophile used.
Scientific Research Applications
Dichloro-[3-(trifluoromethyl)phenyl]arsane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dichloro-[3-(trifluoromethyl)phenyl]arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Dichloro-[3-(trifluoromethyl)phenyl]phosphane
- Dichloro-[3-(trifluoromethyl)phenyl]stibane
- Dichloro-[3-(trifluoromethyl)phenyl]bismuthane
Uniqueness
Dichloro-[3-(trifluoromethyl)phenyl]arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical and biological properties compared to its phosphorus, antimony, and bismuth analogs. The trifluoromethyl group also enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
64048-90-4 |
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Molecular Formula |
C7H4AsCl2F3 |
Molecular Weight |
290.93 g/mol |
IUPAC Name |
dichloro-[3-(trifluoromethyl)phenyl]arsane |
InChI |
InChI=1S/C7H4AsCl2F3/c9-8(10)6-3-1-2-5(4-6)7(11,12)13/h1-4H |
InChI Key |
FRYUIATWCXVLBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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